CYP4Z1 Inhibitory Potency: 63 nM vs. Low Micromolar Comparator 1-Benzylimidazole
4-[Cyclohexyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide inhibits CYP4Z1 with an IC50 of 63 ± 19 nM in stably transfected MCF-7 cells overexpressing CYP4Z1 [1]. In contrast, 1-benzylimidazole, the most active known non-covalent CYP4Z1 inhibitor prior to this discovery, exhibits only low micromolar affinity (>1 μM) against the same target [1]. This represents at least a 15-fold improvement in potency.
| Evidence Dimension | CYP4Z1 inhibition IC50 |
|---|---|
| Target Compound Data | 63 ± 19 nM |
| Comparator Or Baseline | 1-Benzylimidazole: Low micromolar (>1 μM) |
| Quantified Difference | ≥15-fold improvement in potency |
| Conditions | Stably transfected MCF-7 cells overexpressing CYP4Z1; luciferin-3FBE substrate; 24 h incubation |
Why This Matters
A 15-fold improvement in potency translates to lower required concentrations for target engagement, reducing off-target risk and enabling more robust pharmacological tool compound use in CYP4Z1 research.
- [1] Machalz D, Li H, Du W, Sharma S, Liu S, Bureik M, Wolber G. Discovery of a novel potent cytochrome P450 CYP4Z1 inhibitor. Eur J Med Chem. 2021;215:113255. doi:10.1016/j.ejmech.2021.113255 View Source
